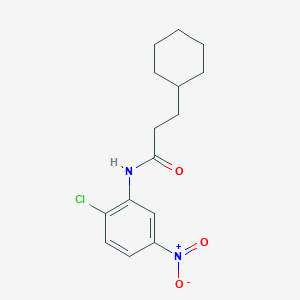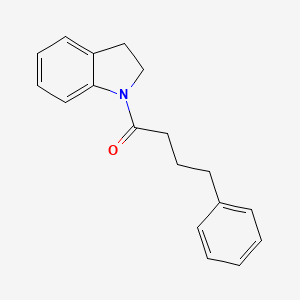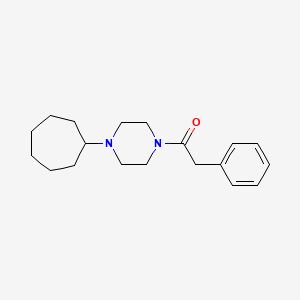
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a unique structure that combines a cycloheptyl group with a piperazine ring and a phenylethanone moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially when using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including protein kinase inhibition.
Medicine: Investigated for its potential use in drug development, particularly for its antidepressant-like effects.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor. These interactions can influence neurotransmitter release and receptor activity, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidinyl)piperazine: Known for its antagonistic activity at the α2-adrenergic receptor.
1-(3-Chlorophenyl)piperazine: Commonly used in combination with other piperazine derivatives for its stimulant effects.
1-(3-Trifluoromethylphenyl)piperazine: Often found in combination with other piperazine derivatives
Uniqueness
1-(4-Cycloheptylpiperazin-1-yl)-2-phenylethanone stands out due to its unique combination of a cycloheptyl group, piperazine ring, and phenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-cycloheptylpiperazin-1-yl)-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(16-17-8-4-3-5-9-17)21-14-12-20(13-15-21)18-10-6-1-2-7-11-18/h3-5,8-9,18H,1-2,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJJEUVFTXGUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid](/img/structure/B5762839.png)
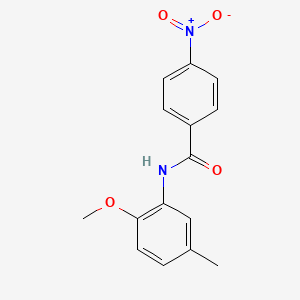
![2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
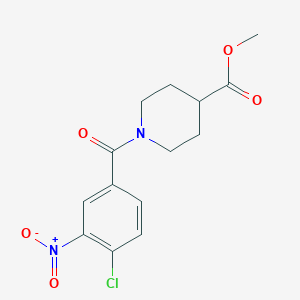
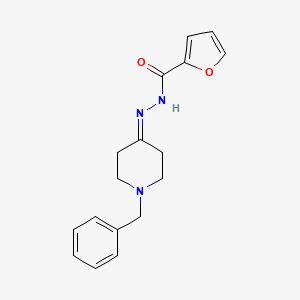
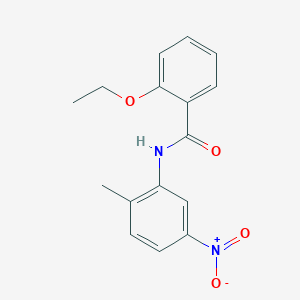
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
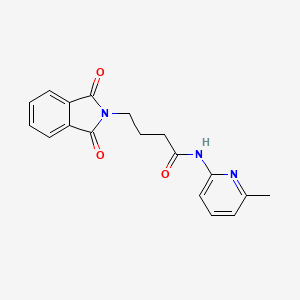
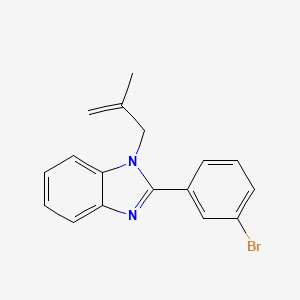
![DIMETHYL 5-{[2-(4-METHYLPHENYL)ACETYL]AMINO}ISOPHTHALATE](/img/structure/B5762906.png)
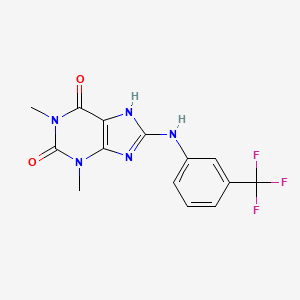
![5-Methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B5762930.png)
